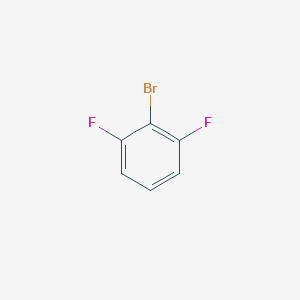

1-Bromo-2,6-difluorobenzene

Descripción general

Descripción

1-Bromo-2,6-difluorobenzene is an organic compound with the molecular formula C6H3BrF2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 6 positions, and one hydrogen atom is replaced by a bromine atom at the 1 position. This compound is a clear yellow liquid at room temperature and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2,6-difluorobenzene can be synthesized through a multi-step process starting from 2,6-difluorobenzoic acid. The process involves the following steps:

Formation of the Intermediate: The 2,6-difluorobenzoic acid is first converted into an intermediate compound using (tri-tert-butylphosphane)gold (I) chloride and silver (I) oxide in N,N-dimethylformamide at 100°C for 3 hours under an inert atmosphere.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

1-Bromo-2,6-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: It can undergo coupling reactions with arynes and isocyanides to form complex organic molecules. .

Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Coupling Products: Complex organic molecules, such as tris(fluorophenyl)boranes, can be synthesized through coupling reactions

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Bromo-2,6-difluorobenzene serves as a crucial building block in the synthesis of several pharmaceutical agents. Notably, it is utilized in the development of anti-cancer drugs such as Erlotinib, Gefitinib, and Lapatinib, which are effective in treating lung and breast cancers. These compounds leverage the unique properties of fluorinated structures to enhance their efficacy and bioavailability .

Key Pharmaceutical Agents Synthesized:

- Erlotinib : An EGFR inhibitor used for lung cancer treatment.

- Gefitinib : Another EGFR inhibitor with similar applications.

- Lapatinib : Targets HER2-positive breast cancer.

Agrochemical Applications

The compound is integral to the synthesis of various agrochemicals, particularly herbicides. It is employed as a precursor for several herbicides that are essential for weed control in crops such as corn, soybean, and wheat. Examples include Fluazifop-P-butyl and Quizalofop-P-ethyl .

Herbicides Derived from this compound:

- Fluazifop-P-butyl : A selective herbicide for grass control.

- Quizalofop-P-ethyl : Used for post-emergence control of grass weeds.

Material Science

In material science, this compound is utilized in the production of specialty polymers and resins. Its application extends to creating durable materials used in coatings and adhesives. The fluorine substituents improve the chemical resistance and thermal stability of these materials .

Research and Development

This compound is widely used in laboratories for developing new chemical reactions and methodologies within organofluorine chemistry. Its reactivity profile allows researchers to explore novel synthetic pathways and interactions with nucleophiles or electrophiles.

Environmental Science

In environmental studies, this compound aids in understanding the behavior of fluorinated compounds. Research focuses on its degradation pathways and environmental impact, contributing to a broader understanding of fluorinated chemicals in ecosystems .

Case Studies

Several documented case studies highlight the applications of this compound:

-

Synthesis of Tris(fluorophenyl)boranes :

- This study demonstrates using this compound as a precursor for synthesizing tris(4-fluorophenyl)borane through reactions with phenyllithium. The resulting compounds exhibit unique properties beneficial for various applications in synthetic chemistry.

-

Development of New Agrochemical Formulations :

- Research has shown that derivatives synthesized from this compound can lead to enhanced formulations that improve crop yields while minimizing environmental impact.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2,6-difluorobenzene in chemical reactions involves the formation of reactive intermediates. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound forms a complex with a catalyst, facilitating the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

1-Bromo-2,6-difluorobenzene can be compared with other similar compounds, such as:

- 1-Bromo-3,5-difluorobenzene

- 4-Bromo-1,2-difluorobenzene

- 1-Bromo-2-fluorobenzene

- 1-Bromo-2-chloro-4-fluorobenzene

Uniqueness: The unique positioning of the bromine and fluorine atoms in this compound provides distinct reactivity patterns and steric effects, making it valuable in specific synthetic applications .

Actividad Biológica

1-Bromo-2,6-difluorobenzene (CAS No. 64248-56-2) is a halogenated aromatic compound with a molecular formula of C₆H₃BrF₂ and a molecular weight of approximately 192.99 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

This compound is characterized by:

- Appearance : Colorless to light yellow liquid.

- Boiling Point : 61 °C at 35 mmHg.

- Flash Point : 53 °C.

- Density : 1.710 g/mL.

- Refractive Index : 1.5110 to 1.5120.

These properties suggest that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its flammable nature and potential irritant effects on skin and eyes .

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth. The specific mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Safety Profile

The safety profile of this compound indicates that it can cause skin irritation and serious eye damage upon exposure. Toxicological assessments have shown that while the compound has useful applications in synthesis and as a building block for pharmaceuticals, its handling requires stringent safety measures to mitigate risks associated with its biological activity .

Synthesis and Reactivity

Research has demonstrated that this compound serves as a versatile precursor in organic synthesis. Its reactivity allows for the formation of various derivatives that may possess enhanced biological activities. For example, it has been utilized in the synthesis of tris(fluorophenyl)boranes, which have potential applications in medicinal chemistry .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinities of this compound analogs with various biological targets. These computational approaches help identify potential therapeutic applications by evaluating how well these compounds can fit into active sites of enzymes or receptors involved in disease processes .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-bromo-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZTZLCMURHWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214462 | |

| Record name | 1-Bromo-2,6-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-56-2 | |

| Record name | 2-Bromo-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,6-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,6-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,6-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that the photodissociation of 1-bromo-2,6-difluorobenzene doesn't follow a simple bond-fission mechanism. Could you elaborate on the dynamics observed and the factors contributing to this complexity?

A: While this compound appears symmetric, its photodissociation doesn't follow a simple C-Br bond breaking process as one might expect. The angular distribution of the Br(2P3/2) product, a key indicator of the dissociation process, shows significant variation with increasing photon energy. [] This suggests a more intricate mechanism than a straightforward bond fission. Theoretical calculations point to the involvement of two additional molecular coordinates:

- Asymmetric C-F stretching: This vibration alters the orientation of the transition dipole moment, further influencing the dissociation dynamics. []

Q2: What analytical techniques were employed to study the photodissociation of this compound?

A: The primary technique used to study the photodissociation dynamics of this compound was imaging of the recoiling velocity distributions of photofragments. [] This technique allows researchers to visualize the speed and angular distribution of the fragments produced during the photodissociation process, providing valuable insights into the underlying mechanisms. This experimental data was then complemented by ab initio calculations to further elucidate the potential energy surfaces and dynamics involved. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.